2-Phenoxypropanol

Description

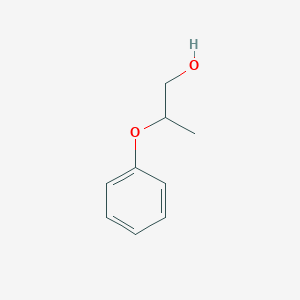

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJHHQNEBFCTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029665 | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4169-04-4 | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4169-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004169044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716K0675WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 2 Phenoxypropanol

Advanced Synthetic Pathways for 2-Phenoxypropanol and its Derivatives

The synthesis of this compound can be achieved through several established organic chemistry routes, focusing on constructing the ether bond and the propanol (B110389) structure.

Williamson Ether Synthesis and its Optimization

The Williamson ether synthesis is a cornerstone reaction for creating ethers, involving the nucleophilic substitution of an alkyl halide or sulfonate ester by an alkoxide or phenoxide ion.

This pathway involves the reaction of phenol (B47542) with a suitable propylene (B89431) glycol derivative, typically one bearing a good leaving group at the C2 position of the propanol chain. Phenol is first deprotonated by a strong base to form the phenoxide anion, which then acts as a nucleophile. This phenoxide attacks the carbon atom bearing the leaving group on the propylene glycol derivative in an SN2 reaction, displacing the leaving group and forming the ether linkage. For the synthesis of this compound (C₆H₅-O-CH(CH₃)-CH₂OH), the ideal propylene glycol derivative would be one with a leaving group at the secondary carbon (C2) and a hydroxyl group at the primary carbon (C1), such as 2-chloro-1-propanol or 2-bromo-1-propanol.

The general reaction can be represented as: Phenol + Base → Phenoxide Ion Phenoxide Ion + Halogenated Propylene Glycol Derivative → this compound + Halide Salt

This reaction is favored when the alkylating agent (the propylene glycol derivative) is primary or secondary, as tertiary alkyl halides are prone to elimination reactions. masterorganicchemistry.combyjus.com

The efficiency and yield of the Williamson ether synthesis for this compound are significantly influenced by the choice of base, solvent, catalyst, and reaction temperature.

Bases: Strong bases are required to effectively deprotonate phenol. Commonly used bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium hydride (KH). benchchem.comgoogle.com In some instances, catalytic amounts of base can be employed. google.com

Solvents: The reaction can be carried out in various solvents. 1,2-Propylene glycol can serve as both a reactant and a solvent, facilitating a homogeneous reaction medium. benchchem.com Other suitable solvents include polar aprotic solvents like tetrahydrofuran (B95107) (THF) or more polar organic solvents. google.comacs.org

Catalysts: While not always necessary, catalysts such as potassium iodide (KI) can be used to enhance the reaction rate by converting halide leaving groups into more labile iodide ions. benchchem.com

Temperature: Optimal reaction temperatures typically range from 80-100°C for efficient kinetics without promoting excessive side reactions. benchchem.com However, reactions can also proceed effectively within a broader range of 25-150°C. google.com

Yield Optimization: Process optimization involves careful control of these parameters. For related syntheses, such as that of 3-phenoxypropanol, yields exceeding 95% have been reported under optimized conditions. benchchem.com Alternative methods, such as vapor-phase catalytic synthesis using solid catalysts, offer potential advantages by avoiding stoichiometric salt by-products. google.com

Table 1: Typical Conditions for Williamson Ether Synthesis of Phenoxypropanols

| Parameter | Conditions | Notes |

| Reactants | Phenol, Propylene glycol derivative (e.g., 2-chloro-1-propanol) | Propylene glycol derivative requires a leaving group at C2. |

| Base | NaOH, KOH, NaH, KH | Stoichiometric or catalytic amounts. |

| Catalyst | KI (optional) | Enhances leaving group ability. |

| Solvent | 1,2-Propylene glycol, THF, Polar organic solvents | Facilitates homogeneous reaction. |

| Temperature | 80-100°C (or 25-150°C) | Balances reaction rate and side reactions. |

| Yield | High (e.g., >95% for related compounds) | Achieved through optimization of parameters. |

| Mechanism | SN2 Nucleophilic Substitution | Favored with primary/secondary alkylating agents. |

Epoxide Ring-Opening Reactions

Another significant route to this compound involves the formation and subsequent ring-opening of an epoxide intermediate.

This method begins with the reaction between phenol and epichlorohydrin (B41342), typically in the presence of a base. The process generally involves two main stages. First, phenol is deprotonated by a base, such as sodium hydroxide (NaOH), to form the phenoxide ion. This phenoxide then reacts with epichlorohydrin. This initial reaction often proceeds via a halohydrin intermediate, such as 1-chloro-2-hydroxy-3-phenoxypropane. core.ac.uk Subsequent treatment with a base, like concentrated aqueous sodium hydroxide, leads to dehydrochlorination, forming the epoxide intermediate, 2-phenoxypropylene oxide (also known as phenyl glycidyl (B131873) ether). core.ac.ukwikipedia.org

Reaction conditions for this epoxidation step typically include:

Base: Mild bases such as NaOH, metal carbonates, or alkoxides are employed. wikipedia.orggoogle.comkpi.ua

Solvent: Polar protic solvents, including water or C1-C4 alcohols, are often used. google.com

Temperature: Reaction temperatures generally range from 40°C to 90°C. google.com

Stoichiometry: An excess of epichlorohydrin is commonly used to control polymerization and optimize the formation of the desired glycidyl ether. kpi.ua

Following the formation of the epoxide intermediate, 2-phenoxypropylene oxide, the next step involves its ring-opening. According to specific research findings, the hydrolysis of this epoxide intermediate, under either acidic or basic conditions, yields this compound. core.ac.uk

The general mechanisms for epoxide ring opening are well-established:

Acid-Catalyzed Opening: In an acidic environment, the epoxide oxygen is protonated, increasing its electrophilicity. A nucleophile, such as water, then attacks the epoxide ring. In cases of asymmetric epoxides, the nucleophilic attack preferentially occurs at the more substituted carbon atom due to greater partial positive charge stabilization. researchgate.netpressbooks.publibretexts.orglibretexts.orgjsynthchem.com

Base-Catalyzed Opening: Under basic conditions, the nucleophile (e.g., hydroxide ion) directly attacks the epoxide. This reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. researchgate.netpressbooks.publibretexts.orglibretexts.orgjsynthchem.com

While epoxide hydrolysis typically leads to the formation of 1,2-diols, specific literature indicates that under controlled hydrolysis conditions, 2-phenoxypropylene oxide can yield this compound. core.ac.uk

Table 2: Overview of Synthetic Pathways to this compound

| Pathway | Key Reactants | Intermediate Formed | Final Step / Reaction Type | Typical Conditions |

| Williamson Ether Synthesis | Phenol, Propylene glycol derivative (e.g., 2-chloro-1-propanol), Base | None (direct ether formation) | SN2 Alkylation of phenoxide | Base, Solvent (e.g., 1,2-propylene glycol), 80-100°C, optional KI catalyst. |

| Epoxide Ring-Opening | Step 1: Phenol, Epichlorohydrin, Base Step 2: Epoxide Intermediate | 2-Phenoxypropylene oxide (Phenyl Glycidyl Ether) | Step 1: Epoxidation Step 2: Hydrolysis of epoxide core.ac.uk | Step 1: Base (e.g., NaOH), Polar protic solvent, 40-90°C Step 2: Acid or Base, Water (hydrolysis) |

Compound List:

this compound

Phenol

Epichlorohydrin

2-chloro-1-propanol (or similar propylene glycol derivative)

2-phenoxypropylene oxide (Phenyl Glycidyl Ether)

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental process for reducing various functional groups. While specific applications of catalytic hydrogenation directly on this compound are not extensively detailed in the provided search results, related hydrogenation processes highlight its potential. For instance, catalytic hydrogenation is employed in the reduction of styrene (B11656) oxide to 2-phenylethanol, utilizing palladium catalysts on carbon or alumina (B75360) supports google.com. Similarly, the hydrogenation of 2-chloropropene (B1346963) to 2-chloropropane (B107684) or propylene demonstrates the utility of palladium catalysts in reduction reactions, with selectivity influenced by catalyst loading and hydrogen pressure nii.ac.jp. These examples suggest that catalytic hydrogenation could be applied to modify or reduce specific functional groups within this compound derivatives, potentially yielding saturated analogues or facilitating deoxygenation under specific conditions nii.ac.jpresearchgate.net.

Novel Synthetic Routes for Functionalized Phenoxypropanols

Research has explored various novel synthetic routes to create functionalized phenoxypropanol derivatives, expanding the utility of this chemical scaffold.

A reported synthesis for 1-(2-nitro-1-imidazolyl)-3-phenoxy propanol involves a microwave-assisted method using 2-aminoimidazole and sodium nitrite (B80452) supported by kaolinite (B1170537) clay, offering an environmentally benign approach that avoids concentrated sulfuric acid ejpmr.com. This method highlights the incorporation of the 2-nitroimidazole (B3424786) moiety with a phenoxypropanol structure.

Significant research has focused on synthesizing 1,3,4-oxadiazole (B1194373) derivatives incorporating phenoxypropanol functionalities acs.orgresearchgate.netdoaj.orgnih.gov. These syntheses often begin with 3-hydroxybenzohydrazide, which is converted through several steps, including reaction with chloroacetyl chloride and cyclization using Burgess reagent, to form intermediates like 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol acs.org. Subsequent reactions with piperazine (B1678402) aryl derivatives yield 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives. These can then be further reacted, for example, with epibromohydrin (B142927) via Williamson ether synthesis to form alkyl aryl ethers, demonstrating a pathway to complex heterocyclic structures with phenoxypropanol elements acs.orgresearchgate.net.

Table 1: Key Steps in the Synthesis of 1,3,4-Oxadiazole Derivatives with Phenoxypropanol Functionalities

| Step | Starting Material/Intermediate | Reagent/Conditions | Product | Citation |

| 1 | 3-hydroxybenzohydrazide | Chloroacetyl chloride, THF | N′-(2-chloroacetyl)-3-hydroxybenzohydrazide | acs.org |

| 2 | N′-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess reagent | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | acs.org |

| 3 | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Piperazine aryl derivatives, THF, rt | 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol | acs.org |

| 4 | 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol | Epibromohydrin, NaH, THF, rt | Alkyl aryl ether derivatives | acs.org |

The synthesis of 2-amino-2-phenoxypropane-1,3-diol has been achieved by reacting the reduced bronopol (B193717) compound, 2-amino-2-bromo propane-1,3-diol, with sodium phenoxide in ethanol (B145695) researchgate.net. The structure of the synthesized compound was confirmed using spectroscopic methods such as FTIR, 1H-NMR, and 13C-NMR, with a proposed mechanism supporting the reaction pathway researchgate.net.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic processes and predicting product outcomes.

This compound can undergo oxidation reactions. Specifically, it can be oxidized to form phenoxypropionic acid benchchem.comsigmaaldrich.com. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide benchchem.com. The mechanism of oxidation typically involves the conversion of the secondary alcohol group to a ketone, which can then be further oxidized or undergo other transformations depending on the specific reagents and conditions. For example, the oxidation of 2-phenoxypropionic acid itself has been studied, including chlorination reactions where mechanistic elucidation of substituent effects has been performed sigmaaldrich.com.

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Citation |

| This compound | Potassium permanganate | Phenoxypropionic acid | benchchem.com |

| This compound | Chromium trioxide | Phenoxypropionic acid | benchchem.com |

Reduction Reactions and Derivative Formation

While this compound itself does not possess readily reducible functional groups like aldehydes, ketones, or nitro groups within its core structure, its derivatives and precursors can undergo reduction reactions to yield the target compound or related structures.

One significant pathway involves the reduction of carboxylic acid precursors. For instance, (R)-2-Phenoxypropionic acid can be reduced to form (R)-2-phenoxypropanol. Common reducing agents employed for such transformations include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) benchchem.com. This process effectively converts the carboxyl group (-COOH) into a primary alcohol, but in the case of (R)-2-Phenoxypropionic acid, the reduction leads to the secondary alcohol of (R)-2-phenoxypropanol.

Conversely, this compound can be oxidized to form phenoxypropionic acid, representing the reverse transformation benchchem.com. Therefore, reduction reactions are primarily relevant in the synthesis of this compound from its oxidized or otherwise functionalized precursors.

Nucleophilic Substitution Reactions for Ether and Ester Formation

The secondary hydroxyl group present in this compound makes it amenable to nucleophilic substitution reactions, enabling the formation of various ether and ester derivatives.

Ether Formation: The most prominent method for forming new ether linkages from this compound is the Williamson Ether Synthesis. This reaction involves the deprotonation of the alcohol to form a highly nucleophilic alkoxide ion, typically achieved using strong bases such as sodium hydride (NaH) or alkali metal hydroxides (e.g., NaOH, KOH) jk-sci.commasterorganicchemistry.comlibretexts.org. The resulting alkoxide then undergoes an SN2 reaction with an alkyl halide (R-X) or a similar electrophile with a good leaving group. This process results in the formation of an alkyl aryl ether derivative, with the general structure R-O-CH(CH₃)CH₂-O-Ph.

Ester Formation: Esterification of this compound is readily accomplished by reacting the hydroxyl group with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides libretexts.org. When using carboxylic acids, an acid catalyst is typically employed. With acid chlorides or anhydrides, the reaction often proceeds more readily, sometimes requiring a base to scavenge the acid byproduct. These reactions yield ester derivatives of the general formula RCOO-CH(CH₃)CH₂-O-Ph.

Table 1: Nucleophilic Substitution Reactions of this compound

| Reaction Type | Reactant(s) | Reagent/Conditions | Product Type | General Product Structure |

| Ether Formation | This compound, Alkyl Halide (R-X) | Base (e.g., NaH, NaOH), Solvent (e.g., THF, DMF) | Alkyl Aryl Ether | R-O-CH(CH₃)CH₂-O-Ph |

| Ester Formation | This compound, Carboxylic Acid (RCOOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester | RCOO-CH(CH₃)CH₂-O-Ph |

| This compound, Acid Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | Ester | RCOO-CH(CH₃)CH₂-O-Ph | |

| This compound, Acid Anhydride (B1165640) ((RCO)₂O) | Base or Acid Catalyst | Ester | RCOO-CH(CH₃)CH₂-O-Ph |

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the methyl group, meaning it can exist as two enantiomers: (R)-2-phenoxypropanol and (S)-2-phenoxypropanol. Stereoselective synthesis aims to produce one enantiomer preferentially over the other.

Synthesis from Chiral Precursors: One approach to obtaining enantiomerically enriched this compound involves starting with enantiomerically pure precursors. For example, (R)-2-Phenoxypropionic acid, which can be synthesized with high enantiomeric purity from chiral starting materials like S-2-chloropropionic acid benchchem.com, can be stereoselectively reduced to (R)-2-phenoxypropanol. This method leverages the established stereochemistry of the precursor to dictate the stereochemistry of the final product.

Enzymatic Synthesis: Biocatalysis offers powerful tools for stereoselective synthesis. While specific enzymatic routes directly producing this compound enantiomers are not extensively detailed in the provided literature, related compounds demonstrate the principle. For instance, the enantioselective hydrolysis of epoxides like 1,2-epoxy-3-phenoxypropane using enzymes such as Aspergillus niger epoxide hydrolase (ANEH) can yield chiral diols tandfonline.comresearchgate.net. This suggests that enzymatic transformations could be developed or applied to the synthesis of chiral this compound or its precursors.

Resolution Techniques: Another strategy for obtaining enantiopure compounds is through resolution, where a racemic mixture of this compound is separated into its individual enantiomers. This can be achieved using various methods, including chiral chromatography or chemical resolution, where the enantiomers are reacted with a chiral resolving agent to form diastereomers, which can then be separated due to their different physical properties ethz.ch.

Table 2: Strategies for Stereoselective Synthesis of this compound

| Method Type | Description | Key Reagents/Enzymes (Examples) | Potential Outcome (Enantiomeric Purity) |

| Chiral Precursor Synthesis | Reduction of enantiomerically pure precursors. | (R)-2-Phenoxypropionic acid, LiAlH₄ or NaBH₄ | High ee for (R)-enantiomer |

| Enzymatic Synthesis | Biocatalytic transformation of prochiral or racemic substrates. | Epoxide hydrolases (e.g., ANEH), specific dehydrogenases (hypothetical) | High ee for specific enantiomer |

| Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral chromatography, chiral resolving agents | High ee for separated enantiomers |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached with consideration for the principles of green chemistry, aiming to reduce environmental impact and improve process sustainability. The most common synthetic route involves the reaction of phenol with propylene oxide, often catalyzed by metal oxides like Al₂O₃-MgO/Fe₃O₄ atamanchemicals.comchemicalbook.comatamankimya.com.

Key Green Chemistry Considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of reactant atoms into the final product, minimizing waste acs.org. The direct addition of phenol to propylene oxide is generally atom-economical.

Catalysis: Utilizing efficient and selective catalysts, such as the aforementioned metal oxide systems, can improve reaction rates, reduce energy consumption, and minimize byproduct formation compared to stoichiometric reagents acs.org. Catalytic hydrogenation, when applicable to related syntheses, can be highly atom-economical and byproduct-free benchchem.com.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Solvent recovery and recycling are also crucial aspects of green chemistry skpharmteco.com. While specific solvents for this compound synthesis are not detailed, process optimization often involves selecting environmentally benign solvents or solvent-free conditions where possible.

Waste Prevention: Processes that avoid the generation of hazardous waste, such as phenol-containing wastewater, are preferred. Alternative synthetic strategies that bypass the use of highly toxic or polluting reagents are considered greener google.com. For example, using halogenated benzene (B151609) instead of phenol in the synthesis of positional isomers like 3-phenoxypropanol has been noted as a greener approach due to reduced wastewater issues google.com.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or optimizing conditions to reduce energy input, aligns with green chemistry principles core.ac.uk.

Table 3: Green Chemistry Aspects of this compound Synthesis Routes

| Synthesis Route | Key Reagents/Catalysts | Green Chemistry Advantages | Potential Green Challenges |

| Phenol + Propylene Oxide | Phenol, Propylene Oxide, Al₂O₃-MgO/Fe₃O₄ catalyst | High atom economy, catalytic process, direct addition. | Use of phenol (hazardous), potential for byproduct formation depending on conditions. |

| Phenol + Epichlorohydrin → Glycidyl Ether → Hydrolysis | Phenol, Epichlorohydrin, Base | Glycidyl ether formation is a common route. | Use of epichlorohydrin (toxic), hydrolysis step may require specific conditions. |

| Halogenated Benzene + Propylene Glycol Salts | Halogenated benzene, Propylene glycol, NaOH, KOH, KI | Avoids phenol and phenol-containing wastewater. | Use of halogenated benzene, generation of salt byproducts. |

| Reduction of (R)-2-Phenoxypropionic Acid | (R)-2-Phenoxypropionic acid, LiAlH₄ or NaBH₄ | Enables enantioselective synthesis. | Stoichiometric reducing agents (LiAlH₄) can generate significant waste. Use of chiral precursors adds synthesis steps. |

By focusing on catalytic efficiency, waste minimization, and the use of safer reagents and conditions, the synthesis of this compound can be made more environmentally sustainable.

Compound List:

this compound

Propylene glycol phenyl ether

Phenol

Propylene oxide

(R)-2-Phenoxypropionic acid

S-2-Chloropropionic acid

Lithium aluminum hydride (LiAlH₄)

Sodium borohydride (NaBH₄)

Alkyl halide (R-X)

Carboxylic acid (RCOOH)

Acid chloride (RCOCl)

Acid anhydride ((RCO)₂O)

1,2-epoxy-3-phenoxypropane

3-phenoxy-1,2-propanediol (B1222102)

Aspergillus niger epoxide hydrolase (ANEH)

Halogenated benzene

Propylene glycol monosodium salt

Propylene glycol monopotassium salt

Potassium iodide (KI)

Sodium hydroxide (NaOH)

Potassium hydroxide (KOH)

Al₂O₃-MgO/Fe₃O₄ catalyst

Epichlorohydrin

Toxicological and Ecotoxicological Research on 2 Phenoxypropanol

Mammalian Toxicology Studies

Systemic Toxicity Assessments

Systemic toxicity studies are crucial for understanding the potential effects of chemical compounds on mammalian organisms. For 2-phenoxypropanol, research has focused on identifying target organs and characterizing dose-response relationships.

In a two-generation reproductive toxicity study in rats, various effects were noted at a concentration of 5000 ppm of phenol (B47542) in drinking water, including reductions in feed and water consumption and altered body weight gain. While fertility was not significantly impacted, F1 males in this group showed a significant delay in the average age at preputial separation and had reduced body weight at that time. ca.gov For F1 females at the same concentration, the average age at vaginal opening was significantly delayed, and body weights were consistently and significantly reduced. ca.gov

The central nervous system has also been identified as a target. A retrospective review of phenol poisoning cases identified central nervous system depression in 11 out of 52 hospitalized patients, with two cases resulting in a coma. ca.gov

The following table summarizes key findings from systemic toxicity assessments of related phenoxy compounds.

| Study Type | Species | Key Findings | Reference |

| Two-Generation Reproductive Toxicity | Rat | Reduced feed/water consumption, altered body weight, delayed preputial separation (males), delayed vaginal opening (females) at 5000 ppm phenol. | ca.gov |

| Retrospective Poisoning Review | Human | Central nervous system depression observed in hospitalized patients following phenol exposure. | ca.gov |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are essential for assessing a chemical's potential to cause DNA or chromosomal damage. kcl.ac.ukresearchgate.net A standard battery of tests for genotoxicity typically includes an evaluation of gene mutations in bacteria, an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells. kcl.ac.uk

The genotoxic potential of phenoxy herbicides has been a subject of investigation. For instance, the herbicide dicamba (B1670444) has been shown to induce genotoxic effects, which may be linked to the generation of reactive oxygen species that cause oxidative DNA damage. researchgate.net Similarly, N-nitroso propranolol (B1214883) (NNP), a derivative of the β-blocker propranolol, has been found to be mutagenic in the Ames test and genotoxic in human cell lines after metabolic activation. nih.govhesiglobal.org It induced mutations in Salmonella typhimurium strains TA1535, TA100, and TA98, and also caused micronuclei and gene mutations in human lymphoblastoid TK6 cells. nih.govhesiglobal.org

| Test System | Compound | Result | Metabolic Activation | Reference |

| Ames Test (S. typhimurium) | N-nitroso propranolol | Mutagenic | Required (hamster liver S9 more effective than rat) | nih.govhesiglobal.org |

| In Vitro Mammalian Cell Test (Human TK6) | N-nitroso propranolol | Genotoxic (micronuclei, gene mutations) | Required (hamster liver S9) | nih.gov |

| In Vitro Analysis | Dicamba | Genotoxic | Not specified | researchgate.net |

Reproductive and Developmental Toxicity Studies

The evaluation of reproductive and developmental toxicity is a mandatory step for the majority of new chemicals and pharmaceuticals to identify any adverse effects on mammalian reproduction. taylorfrancis.com Standard testing protocols often involve studies in rats and rabbits to assess effects on fertility, as well as embryonic, fetal, and postnatal development. taylorfrancis.com

Prenatal developmental toxicity studies on 2,4-dichlorophenoxyacetic acid (2,4-D) in rats and rabbits have shown that adverse effects on fetal development, such as decreased fetal body weights and increased fetal variations in rats, were observed only at dose levels that also caused maternal toxicity. 24d.info In rabbits, even at maternally toxic doses, embryonal and fetal development were largely unaffected. 24d.info Similarly, a National Toxicology Program (NTP) study on a related compound, 2-((1-(4-phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP), found no evidence of developmental toxicity in rats. nih.govnih.gov In rabbits, there was equivocal evidence of a malformation at a dose that also induced some maternal toxicity. nih.govnih.gov

| Compound | Species | Maternal Toxicity | Developmental Toxicity | Reference |

| 2,4-D | Rat | Observed at >90 mg/kg/day | Decreased fetal weight and increased variations only at maternally toxic doses. | 24d.info |

| 2,4-D | Rabbit | Observed | Embryonal and fetal development essentially unaffected. | 24d.info |

| MPEP | Rat | Not observed at highest dose | No evidence of developmental toxicity. | nih.govnih.gov |

| MPEP | Rabbit | Observed at 250 mg/kg/day | Equivocal evidence of a malformation ("seventh costal cartilage not fused to sternum"). | nih.govnih.gov |

The zebrafish embryo model is increasingly used for high-throughput developmental toxicity testing. nih.gov Studies on 2-((1-(4-phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in zebrafish embryos revealed that the compound induced a variety of morphological abnormalities in a concentration-dependent manner. nih.gov Observed effects included microcephaly, heart edema, microphthalmia, yolk sac edema, and a curved body shape. nih.gov Similarly, exposure to 2,4-Dichlorophenoxyacetic acid (2,4-D) also resulted in developmental defects in zebrafish embryos, with pericardial edema being the most common. nih.gov Fenoxaprop-p-ethyl (FEN), another aryloxy phenoxy propionate (B1217596) compound, was also found to be highly toxic to zebrafish embryos, reducing heartbeat and hatching rates and increasing malformation rates. nih.gov

Understanding whether a compound can cross the placental barrier is key to assessing direct fetal risk. The ex vivo human placental perfusion model is considered a reliable method for studying the transfer of substances from mother to fetus. nih.gov Studies have demonstrated that various phenolic compounds can be transferred across the placenta. For example, an assessment of MPEP in pregnant rats and rabbits confirmed maternal-fetal transfer of the compound. nih.gov Research on nonylphenol (NP) in pregnant women also confirmed its transfer across the placenta, with the compound being detected in fetal cord blood. nih.gov A study using a human placental model showed that 2-naphthol (B1666908) can rapidly cross from the maternal to the fetal compartment. researchgate.net

Environmental Fate and Ecotoxicology of this compound

The environmental fate and ecotoxicological profile of this compound are critical for assessing its potential impact on ecosystems. Research into its behavior in various environmental compartments—water, soil, and air—along with its effects on organisms, provides the basis for a comprehensive environmental risk assessment. Commercial this compound is typically a mixture of isomers, with 1-phenoxy-2-propanol (B149627) being the major component. oecd.org

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of this compound from the environment. Studies have shown that it is susceptible to microbial degradation in both water and soil, particularly under aerobic conditions. oecd.orgnih.gov

Ready biodegradability tests are stringent laboratory screening methods used to determine if a chemical can be expected to degrade rapidly and completely in the environment. oecd.orgconcawe.eu The Organisation for Economic Co-operation and Development (OECD) Guideline 301F, the Manometric Respirometry Test, is a commonly used method for this purpose. oecd.orgnih.gov In this test, the rate of oxygen consumption by microorganisms in the presence of the test substance is measured over a 28-day period. oecd.org A substance is generally considered "readily biodegradable" if it achieves at least 60% degradation within a 10-day window following the onset of biodegradation. oecd.org

According to a comprehensive review of propylene (B89431) glycol phenyl ether (PPh), the primary constituent of this compound, the substance is classified as readily biodegradable. oecd.org An OECD 301F study demonstrated that PPh reached 60% degradation in 9.8 days and a total of 72% degradation over 28 days, meeting the criteria for this classification. nih.gov Further studies using the Zahns-Wellens test, another screening method, showed that a mixture of phenoxypropanols (85% 1-phenoxy-2-propanol and 15% 2-phenoxy-1-propanol) was approximately 88% biodegraded within 18 days by non-adapted microorganisms from a sewage treatment plant. nih.gov

In terrestrial environments, the biodegradation of this compound is also considered to be rapid under aerobic conditions. oecd.org Studies on aerobic soil biodegradation using sandy loam and sandy soils showed a 50% removal rate in less than one day and less than five days, respectively, at initial concentrations around 1.4-1.5 ppm. nih.gov In contrast, degradation was minimal under anaerobic conditions and in sterile soil controls, highlighting the importance of aerobic microbial activity. oecd.orgnih.gov

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process is not considered an important environmental fate pathway. oecd.org The molecular structure of the compound consists of ether and alcohol bonds that are not susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). researchgate.net

Potential for Adsorption to Sediment

The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental distribution. This property is often estimated using the octanol-water partition coefficient (log Kow). A low log Kow value generally indicates low potential for adsorption to organic matter in sediment and soil. researchgate.net

This compound has a reported log Kow of 1.50. oecd.org This relatively low value, coupled with its water solubility of 10,000 mg/L, suggests that it will primarily partition to the water and soil compartments rather than strongly adsorbing to sediment. oecd.org Fugacity modeling (EPIWIN Level III) supports this, indicating that if released into the environment, this compound will be distributed mainly in water and soil. oecd.org While specific adsorption studies on this compound are not widely available, research on other phenolic compounds shows that adsorption can be influenced by factors such as the organic carbon content of the sediment, pH, and temperature. researchgate.net However, given the low log Kow of this compound, strong binding to sediment is not anticipated.

Ecological Effects on Aquatic and Soil Organisms

The ecotoxicity of this compound has been evaluated in various aquatic organisms, representing different trophic levels (fish, invertebrates, and algae). oecd.org The results indicate a low order of acute toxicity to these organisms. oecd.orglyondellbasell.com

Data on the acute toxicity of this compound to representative aquatic species are summarized in the table below. The values represent the concentration of the substance that causes a specific effect (lethality or inhibition) in 50% of the test population over a defined period (LC50 or EC50). chemsafetypro.com

Table 1: Acute Aquatic Ecotoxicity of this compound (as PPh)

| Species | Test Guideline/Type | Endpoint | Duration | Result (mg/L) | Reference |

|---|---|---|---|---|---|

| Fish | |||||

| Golden Orfe (Leuciscus idus) | Acute Toxicity | LC50 | 96-hour | 215 - 464 | oecd.org |

| Fathead Minnow (Pimephales promelas) | Acute Toxicity | LC50 | 96-hour | 280 | oecd.org |

| Invertebrates | |||||

| Water Flea (Daphnia magna) | Acute Immobilisation | EC50 | 48-hour | 370 | oecd.org |

| Algae | |||||

| Green Algae (Scenedesmus subspicatus) | Growth Inhibition | EC50 (Biomass) | 72-hour | 74.5 | oecd.org |

Data sourced from the OECD SIDS report for Propylene Glycol Phenyl Ether (PPh). oecd.org

There is limited specific information available on the toxicity of this compound to soil organisms. However, data on the closely related substance, propylene glycol, indicate a low potential for toxicity to soil invertebrates and plants. ccme.caccme.ca For instance, studies on propylene glycol have shown high EC50 values (>1,000 mg/kg soil) for effects on the biomass of lettuce (Lactuca sativa). ccme.ca While these data provide some context, direct testing on this compound would be required for a definitive characterization of its risk to the terrestrial environment.

Environmental Risk Assessment Methodologies

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical stressor. nih.govcanada.ca The process typically involves several key steps:

Hazard Identification: Determining if a substance has the potential to cause harm to environmental organisms. This involves reviewing ecotoxicity data, such as the LC50 and EC50 values presented above.

Exposure Assessment: Quantifying the environmental concentrations of the substance that organisms might be exposed to. This considers release sources, environmental fate (like biodegradation and partitioning), and transport.

Effects Assessment (Dose-Response): Characterizing the relationship between the level of exposure and the magnitude of the adverse effect. This step derives a Predicted No-Effect Concentration (PNEC), the concentration below which harmful effects are unlikely to occur.

Risk Characterization: Comparing the predicted environmental concentration (PEC) with the PNEC. If the PEC/PNEC ratio is less than one, the risk is generally considered to be controlled.

Analytical Methodologies for 2 Phenoxypropanol Detection and Characterization

Chromatographic Techniques

Chromatographic techniques are fundamental for separating, identifying, and quantifying components within a sample mixture. For 2-Phenoxypropanol, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal methods utilized.

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry impactfactor.orgmedistri.com. It is widely used for identifying unknown substances and quantifying known compounds by analyzing their mass-to-charge ratio (m/z) after ionization medistri.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Optimization for Purity Validation and Metabolite Identification

GC-MS is instrumental in validating the purity of this compound and identifying its metabolites or degradation products. In forensic science, for instance, GC-MS methods have been optimized to track the evaporation profile of 2-phenoxyethanol (B1175444) (PE), a related compound, over time for ink aging estimations mdpi.comresearchgate.net. This optimization involves developing methods that can accurately quantify the compound and its derivatives, providing insights into its behavior and stability within a sample matrix. Metabolite identification using GC-MS often relies on comparing the mass spectra of unknown compounds with spectral libraries or known fragmentation patterns nih.govnih.gov. The ability of GC-MS to provide detailed fragmentation data aids in elucidating the structure of potential metabolites or impurities, thus contributing to purity validation benchchem.comnist.gov.

Silylation Derivatization Methods for Enhanced Volatility

Many compounds, including those with polar functional groups like hydroxyls, may not be sufficiently volatile or stable for direct GC-MS analysis. Derivatization, particularly silylation, is a common strategy to overcome these limitations jfda-online.comsigmaaldrich.comgcms.czresearchgate.net. Silylation introduces a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which replaces active hydrogen atoms. This process reduces the compound's polarity and hydrogen-bonding capacity, thereby increasing its volatility and thermal stability sigmaaldrich.comgcms.cz.

For this compound, which possesses a hydroxyl group, silylation can enhance its suitability for GC-MS analysis benchchem.comnist.gov. For example, the trimethylsilyl (TMS) derivative of 2-phenoxyethanol (PE-TMS) has been successfully employed to improve its volatility and detectability in GC-MS analyses, aiding in studies of its evaporation over time mdpi.comresearchgate.net. Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.comgcms.cz. The derivatization step can also improve chromatographic separation and enhance detector response jfda-online.comgcms.cz.

Table 1: GC-MS Performance Metrics for PE-TMS Derivative

| Parameter | Value | Reference |

| Linearity Range | 0.5 – 50.0 μg mL⁻¹ | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 0.026 μg mL⁻¹ | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.104 μg mL⁻¹ | mdpi.comresearchgate.net |

| Coefficient of Determination (R²) | 0.9995 | mdpi.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, often used for its quantification in various matrices researchgate.netnih.gov. HPLC separates compounds based on their differential partitioning between a stationary phase within a column and a mobile liquid phase.

Spectroscopic Methods

Spectroscopic techniques provide complementary information for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy yield characteristic signals that confirm the molecular structure. ¹H NMR spectra typically show signals for the hydroxyl proton, methyl protons, aromatic protons, and the methylene (B1212753) protons adjacent to the ether oxygen benchchem.com. ¹³C NMR provides signals corresponding to the C-O linkage, the CH₂OH group, and the aromatic carbons benchchem.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. For this compound, key absorption bands include those for O-H stretching (around 3350 cm⁻¹), C-O-C asymmetric stretching (around 1240 cm⁻¹), and aromatic C=C bonds (around 1600 cm⁻¹) benchchem.com.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry provides the molecular ion peak and characteristic fragmentation patterns. For this compound, the molecular ion is observed at m/z 152, with prominent fragment ions at m/z 123 (corresponding to the loss of CH₂OH) and m/z 94 (the phenoxy fragment) benchchem.comnist.gov.

Table 3: Spectroscopic Characterization of this compound

| Technique | Key Signals/Data | Assignment/Description | Reference |

| ¹H NMR | δ 1.5–2.0 ppm (broad), δ 1.2–1.4 ppm, δ 6.8–7.3 ppm, δ 3.8–4.2 ppm | Hydroxyl, methyl, aromatic protons; methylene adjacent to ether | benchchem.com |

| ¹³C NMR | δ 68.2 ppm, δ 70.5 ppm, δ 114–160 ppm | C-O linkage, CH₂OH, aromatic carbons | benchchem.com |

| IR Spectroscopy | 3350 cm⁻¹, 1240 cm⁻¹, 1600 cm⁻¹ | O-H stretch, C-O-C asymmetric stretch, aromatic C=C | benchchem.com |

| Mass Spectrometry (EI) | m/z 152 (molecular ion), m/z 123, m/z 94 | Molecular ion, loss of CH₂OH, phenoxy fragment | benchchem.comnist.gov |

Compound Name Table:

| Chemical Name | CAS Registry Number |

| This compound | 4169-04-4 |

| 2-Phenoxyethanol | 122-99-6 |

| 1-Phenoxypropan-2-ol | 770-35-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone for confirming the structure of organic molecules like this compound. ¹H NMR provides information about the different types of protons and their electronic environments, while ¹³C NMR elucidates the carbon backbone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits characteristic signals. A broad signal in the range of δ 1.5–2.0 ppm is often attributed to the hydroxyl proton, which can exchange with deuterium. The methyl protons (-CH₃) appear as a doublet around δ 1.2–1.4 ppm due to coupling with the adjacent methine proton. The methylene protons (-CH₂-) adjacent to the ether oxygen resonate at higher chemical shifts, typically between δ 3.8–4.2 ppm, appearing as a multiplet. The aromatic protons of the phenoxy group are observed in the δ 6.8–7.3 ppm region benchchem.com.

¹³C NMR Spectroscopy: Carbon-13 NMR provides distinct signals for each unique carbon atom. For this compound, key signals include those for the aromatic carbons, which typically resonate in the δ 114–160 ppm range, with the carbon directly attached to the oxygen showing a signal around δ 159 ppm benchchem.com. The carbon bearing the hydroxyl group (-CHOH) appears around δ 70.5 ppm, and the adjacent methylene carbon (-CH₂-) attached to the ether oxygen resonates at approximately δ 68.2 ppm benchchem.com.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Source |

| Hydroxyl (OH) | 1.5–2.0 | broad | benchchem.com |

| Methyl (-CH₃) | 1.2–1.4 | doublet | benchchem.com |

| Methylene (-CH₂-) | 3.8–4.2 | multiplet | benchchem.com |

| Aromatic Protons | 6.8–7.3 | multiplet | benchchem.com |

| Carbon (C-O, ether) | 68.2 | - | benchchem.com |

| Carbon (-CHOH) | 70.5 | - | benchchem.com |

| Aromatic Carbons | 114–160 | - | benchchem.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is valuable for identifying functional groups present in this compound by analyzing the absorption of infrared radiation.

Key Absorption Bands: The FTIR spectrum of this compound is characterized by several prominent absorption bands. A strong, broad absorption around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding benchchem.comlibretexts.org. Aliphatic C-H stretching vibrations are observed in the region of 2850–2970 cm⁻¹ benchchem.comieeesem.comlibretexts.org. Aromatic C=C stretching vibrations typically appear around 1600 cm⁻¹ and 1500 cm⁻¹ benchchem.comlibretexts.orglibretexts.orgvscht.cz. The characteristic C-O stretching vibration associated with the ether linkage (aryl ether) is found around 1240 cm⁻¹ benchchem.comieeesem.com. The alkyl C-O stretch of the alcohol is also present, typically in the 1050–1150 cm⁻¹ range ieeesem.compressbooks.pub.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Band Type | Source |

| 3350 | O-H stretch (alcohol) | broad | benchchem.comlibretexts.org |

| 2850–2970 | C-H stretch (aliphatic) | strong | benchchem.comieeesem.comlibretexts.org |

| 3000–3100 | C-H stretch (aromatic) | medium | benchchem.comlibretexts.orgvscht.cz |

| 1600 | C=C stretch (aromatic) | medium | benchchem.comlibretexts.orglibretexts.orgvscht.cz |

| 1500 | C=C stretch (aromatic) | medium | benchchem.comlibretexts.orglibretexts.orgvscht.cz |

| 1240 | C-O stretch (aryl ether) | strong | benchchem.comieeesem.com |

| 1050–1150 | C-O stretch (alkyl alcohol) | medium | ieeesem.compressbooks.pub |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

HRMS is crucial for determining the exact mass of a molecule, which aids in its definitive identification and the elucidation of potential metabolites or degradation products by providing elemental composition.

Molecular Ion and Fragmentation: In mass spectrometry, this compound typically exhibits a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₉H₁₂O₂), the exact monoisotopic mass is approximately 152.0837 Da nih.gov. Fragmentation patterns provide further structural evidence. Common fragmentation pathways may involve the cleavage of the ether bond or the loss of functional groups. For instance, loss of the -CH₂OH group could yield a fragment ion at m/z 123, and the phenoxy fragment could appear at m/z 94 benchchem.com.

Table 3: HRMS Data for this compound

| Ion Type | m/z (approx.) | Elemental Composition | Notes | Source |

| Molecular Ion | 152.0837 | C₉H₁₂O₂ | Exact mass | nih.gov |

| Fragment Ion | 123 | C₈H₇O (loss of CH₂OH) | Phenoxypropyl fragment | benchchem.com |

| Fragment Ion | 94 | C₆H₆O (phenoxy) | Phenoxy radical fragment | benchchem.com |

Computational Chemistry and Cheminformatics

Computational methods provide theoretical insights into the structural, electronic, and predictive properties of this compound, complementing experimental data.

Density Functional Theory (DFT) Analysis for Structural and Electronic Properties

DFT calculations are widely used to model molecular structures, electronic properties, and reactivity. These methods allow for the prediction of optimized geometries, bond lengths, bond angles, atomic charges, and frontier molecular orbital energies.

Structural and Electronic Properties: DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), can determine the optimized molecular geometry of this compound bhu.ac.innih.govscirp.orgresearchgate.netresearchgate.net. These calculations yield precise bond lengths and angles, providing a detailed understanding of the molecule's conformation nih.govresearchgate.netmdpi.comajol.infochemrxiv.org. Analysis of atomic charges and electrostatic potential maps can reveal regions of electrophilic and nucleophilic character within the molecule bhu.ac.inajol.infoaustinpublishinggroup.com. Furthermore, DFT is used to compute frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding electronic transitions and reactivity bhu.ac.inscirp.orgresearchgate.netresearchgate.netresearchgate.net. The HOMO-LUMO gap, derived from these energies, offers insight into the molecule's stability and electronic excitation properties bhu.ac.inscirp.orgresearchgate.net.

Table 4: Representative DFT Calculated Properties (Illustrative)

| Property | Value/Description | Method/Basis Set (Example) | Source |

| Optimized Geometry | Predicted bond lengths and angles | B3LYP/6-311G(d,p) | nih.govresearchgate.netajol.info |

| HOMO Energy | e.g., -7.5 eV | B3LYP/6-311G(d,p) | bhu.ac.inresearchgate.net |

| LUMO Energy | e.g., -2.0 eV | B3LYP/6-311G(d,p) | bhu.ac.inresearchgate.net |

| HOMO-LUMO Gap | e.g., 5.5 eV | B3LYP/6-311G(d,p) | bhu.ac.inresearchgate.net |

| Dipole Moment | e.g., 4.8670 Debye | B3LYP/6-311G(d,p) | bhu.ac.in |

| Atomic Charges | Mulliken charges on atoms | B3LYP/6-311G(d,p) | bhu.ac.inajol.info |

Computational Modeling for Environmental Persistence Prediction

Computational models play a vital role in predicting how a chemical behaves in the environment, including its persistence, degradation pathways, and mobility.

Persistence and Degradation: Models can estimate parameters such as half-lives in various environmental compartments (e.g., air, water, soil) and predict biodegradation rates. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with environmental fate properties, are commonly employed for this purpose github.comjopir.ineuropa.eunih.govnih.gov. These models can provide valuable data for environmental risk assessments, particularly when experimental data is scarce. While specific persistence data for this compound from computational modeling was not detailed in the provided snippets, the general methodology involves using molecular descriptors to predict these endpoints researchgate.netgithub.comjopir.in.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Toxicological Endpoints

QSAR is a powerful computational tool that establishes quantitative relationships between the chemical structure of a molecule and its biological or toxicological activity.

Predictive Modeling: QSAR models are developed to predict various endpoints, including toxicity, efficacy, and environmental fate. These models utilize molecular descriptors (e.g., physicochemical properties, structural fragments, electronic parameters) to build statistical or machine learning algorithms github.comjopir.innih.govnih.govnih.govwm.edu. For this compound, QSAR could be applied to predict its potential biological interactions or toxicological effects by correlating its structural features with known activities of similar compounds jopir.innih.govnih.govwm.edumetrosealant.com. Such predictions are instrumental in prioritizing compounds for further testing, guiding chemical design, and fulfilling regulatory requirements, especially when experimental data is limited jopir.ineuropa.eunih.govnih.govnih.gov. For example, QSAR models can predict endpoints such as repeat dose toxicity, mutagenicity, or environmental toxicity jopir.ineuropa.eunih.gov.

Table 5: QSAR Applications and Endpoints (General)

| QSAR Application Area | Predicted Endpoints | Key Aspects | Source |

| Toxicology | Genotoxicity, Carcinogenicity, Repeat Dose Toxicity, Skin Sensitization | Structural alerts, molecular descriptors, in silico modeling, risk assessment | jopir.ineuropa.eunih.govnih.govnih.govwm.edu |

| Environmental Fate | Biodegradation rates, Bioaccumulation, Environmental Persistence, Air Half-lives | Molecular descriptors, QSAR models, environmental risk assessment | researchgate.netgithub.comjopir.ineuropa.eunih.gov |

| Biological Activity | Drug discovery, Receptor binding affinity, Enzyme inhibition | Molecular descriptors, 2D/3D QSAR, machine learning, mechanism of action | nih.govmdpi.combenchchem.com |

Compound List:

this compound

Metabolism and Biotransformation of 2 Phenoxypropanol

Elucidation of Metabolic Pathways in Biological Systems

The biotransformation of 2-Phenoxypropanol involves several key enzymatic processes that modify the parent compound, rendering it more water-soluble and facilitating its excretion. These transformations are generally categorized into Phase I and Phase II reactions.

In Vitro Metabolic Studies (e.g., Hepatocyte and Microsomal Assays)

In vitro studies utilizing liver microsomes and hepatocytes are standard methodologies for investigating xenobiotic metabolism. These systems provide a controlled environment to identify metabolic pathways and enzyme kinetics srce.hrnih.govnih.govd-nb.infommv.org. While specific in vitro studies detailing the metabolism of this compound using these exact models were not explicitly detailed in the provided search results, these techniques are broadly applied to understand the biotransformation of similar compounds srce.hrnih.govnih.govd-nb.infommv.org. Liver microsomes are particularly useful for assessing Phase I metabolism mediated by Cytochrome P450 enzymes, while hepatocytes offer a more comprehensive physiological model, containing both Phase I and Phase II enzyme systems srce.hrnih.gov.

Identification of Phase I and Phase II Metabolites

Research indicates that this compound undergoes metabolism through three primary routes nih.gov. These pathways lead to the formation of various metabolites, which are then typically conjugated for excretion.

Phase I Metabolism:

O-dealkylation: This process cleaves the ether linkage, yielding propylene (B89431) glycol and phenol (B47542) nih.gov. Phenol can subsequently be metabolized further.

Ring Hydroxylation: The aromatic phenyl ring of this compound can undergo hydroxylation, or its oxidized propanone metabolite can be hydroxylated nih.gov.

Phase II Metabolism:

Conjugation of Phenol: Phenol, generated from O-dealkylation, can be conjugated with sulfate (B86663) or glutathione, forming excretable metabolites nih.gov.

Direct Conjugation: The parent compound, this compound, can undergo direct conjugation with sulfate or glucuronide nih.gov.

Conjugation of Hydroxylated Metabolites: Hydroxylated metabolites, resulting from ring hydroxylation, are also conjugated, primarily with sulfate, before excretion nih.gov.

Table 1: Proposed Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Initial Reaction Type | Primary Metabolites | Subsequent Conjugation |

| O-dealkylation | Cleavage | Propylene glycol, Phenol | Phenol: Sulfate conjugation, Glutathione conjugation |

| Ring Hydroxylation | Oxidation | Hydroxylated this compound, Oxidized propanone metabolite (potentially hydroxylated) | Hydroxylated metabolites: Sulfate conjugation |

| Direct Conjugation | Conjugation | Parent this compound | Sulfate conjugation, Glucuronide conjugation |

| Oxidation to Acid (Chemical) | Oxidation | Phenoxypropionic acid (Note: This is a chemical reaction, not definitively a biological metabolite in vivo from the provided data) benchchem.com | Not specified |

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450, Monoamine Oxidase, UDP-Glucuronosyltransferases)

The metabolism of this compound is facilitated by a range of enzymatic systems, primarily belonging to Phase I and Phase II biotransformation pathways.

Phase I Enzymes: These enzymes introduce or expose functional groups. Key enzymes involved in the metabolism of xenobiotics like this compound include:

Cytochrome P450 (CYP) enzymes: CYPs are a superfamily of heme-containing enzymes crucial for the oxidative metabolism of a vast array of xenobiotics and endogenous compounds nih.govmmv.orglongdom.orgupol.czresearchgate.netbenthamscience.comnih.gov. They are responsible for reactions such as hydroxylation, which is implicated in the ring hydroxylation pathway of this compound nih.govlongdom.org. Research suggests potential interactions with CYP enzymes benchchem.com.

Monoamine Oxidases (MAOs): MAOs are also classified as Phase I enzymes involved in oxidation reactions longdom.orgresearchgate.net.

Flavin-containing Monooxygenases (FMOs): FMOs represent another class of Phase I enzymes involved in oxidative metabolism longdom.orgresearchgate.net.

Phase II Enzymes: These enzymes conjugate the parent compound or Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion longdom.orgupol.cz.

UDP-Glucuronosyltransferases (UGTs): UGTs catalyze glucuronidation, a major Phase II pathway that attaches glucuronic acid to various substrates longdom.orgupol.cznih.gov. This is identified as a direct conjugation pathway for this compound nih.gov.

Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfo group, a process known as sulfation, which is another significant Phase II conjugation pathway longdom.orgupol.cz. Sulfate conjugation is proposed for both direct conjugation of the parent compound and conjugation of its metabolites nih.gov.

Glutathione S-Transferases (GSTs): GSTs conjugate compounds with glutathione, playing a role in detoxification and elimination longdom.orgupol.cz. Glutathione conjugation is identified as a potential pathway for phenol metabolites derived from this compound nih.gov.

Toxicokinetics: Absorption, Distribution, and Elimination

The toxicokinetic profile of this compound describes how the body handles the compound from the point of entry to its eventual removal.

Absorption: this compound is reported to be rapidly absorbed nih.gov. While specific routes of absorption for this compound were not detailed in the provided search results, dermal absorption is a consideration for some glycol ethers, and it is an important route for occupational or consumer exposure europa.euecetoc.org.

Distribution: Following absorption, this compound is rapidly distributed throughout the body nih.gov.

Elimination: The compound is quickly metabolized and eliminated nih.gov. Studies in male rats indicate that virtually all of an administered dose is eliminated within 48 hours, primarily through urine and feces nih.gov.

Maternal-Fetal Transfer

Specific data regarding the maternal-fetal transfer of this compound was not found in the provided search results. Studies on transplacental transfer typically investigate the passage of genotoxins and their potential to induce carcinogenesis in the fetus nih.gov.

Bioaccumulation Potential

The potential for bioaccumulation of this compound is generally considered low, based on its physicochemical properties. An estimated Bioconcentration Factor (BCF) of 2.5 was calculated for propylene glycol phenyl ether in fish, suggesting a low potential for bioaccumulation in aquatic organisms echemi.com. This is supported by its octanol-water partition coefficient (log Kow), which has been reported in the range of 1.41 to 1.6 echemi.comnih.gov. A low log Kow generally indicates lower lipophilicity and thus reduced potential for accumulation in fatty tissues. However, some data suggests that, due to the distribution coefficient, accumulation in organisms is possible schuelke.com.

Compound Name List:

this compound

2-phenoxypropan-1-ol

Propylene Glycol Phenyl Ether (PPh)

Propylene Glycol 2-Monophenyl Ether

Phenoxyisopropanol

1-Phenoxypropan-2-ol

Phenoxypropanol

Propylene Phenoxetol

Propylene Glycol 1-Monophenyl Ether

2-Phenoxy-1-methylethanol

Propylene Phenoxytol

beta-Phenoxyisopropanol

Dowanol PPH glycol ether

(+/-)-1-Phenoxy-2-propanol

(S)-1-Phenoxypropan-2-ol

Phenol

Propylene glycol

Glucuronide conjugate of hydroquinone

Sulfate conjugates

Glutathione conjugates

Adduct Formation with Biomolecules (e.g., Proteins like Human Serum Albumin, Hemoglobin)

Adduct formation occurs when a chemical compound or its reactive metabolite covalently binds to a biomolecule, such as a protein. This binding can alter the protein's structure and function, potentially leading to immunogenic responses or serving as indicators of exposure. While direct research specifically detailing adduct formation of this compound with HSA or Hb was not found in the provided search results, studies investigating other contact allergens have established methodologies and identified key protein targets. These studies provide a framework for understanding how such adducts might form and be detected. For instance, research on compounds like 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) and 1,2-epoxy-3-phenoxypropane (PGE) has identified specific sites on HSA and Hb that are susceptible to modification by electrophilic haptens nih.govdiva-portal.orgacs.orgnih.govresearchgate.net. These studies highlight that proteins like HSA and Hb are significant targets for chemical adduct formation due to their abundance and reactive amino acid residues nih.gov.

The general understanding from related studies is that electrophilic compounds or their reactive metabolites can covalently bind to nucleophilic amino acid residues within proteins. Common sites for such modifications include cysteine, lysine (B10760008), histidine, and the N-terminus of amino acid chains frontiersin.org. The specific mechanism and extent of adduct formation depend on the chemical properties of the compound and its metabolic activation pathways.

Identification of Adduct Sites

Identifying the precise sites of adduct formation on proteins is crucial for understanding the impact of chemical exposure. Mass spectrometry techniques, particularly high-resolution mass spectrometry coupled with targeted Parallel Reaction Monitoring (PRM) analysis, are instrumental in this process nih.govdiva-portal.orgnih.govresearchgate.netfrontiersin.orgacs.orgresearchgate.net. These methods allow for the detection and localization of modifications on specific peptides and amino acid residues within complex protein mixtures.

Studies on other contact allergens have successfully identified numerous adduct sites on HSA and Hb. For example, research on DNCB and PGE identified seven adduct sites on HSA and eight on Hb, with some sites being particularly reactive even at low hapten concentrations nih.govdiva-portal.orgnih.gov. These identified sites include cysteine residues (e.g., Cys34, Cys62, Cys93, Cys112) and lysine residues (e.g., Lys190, Lys95) on both proteins, as well as histidine residues on Hb nih.govacs.org. The N-terminal valine of both alpha and beta chains of Hb has also been identified as a modification site for other electrophiles frontiersin.org. The methodology employed in these studies, involving incubation of proteins with the chemical of interest followed by proteomic analysis, provides a blueprint for investigating this compound adduct formation.

Table 1: Identified Adduct Sites on Human Serum Albumin (HSA) and Hemoglobin (Hb) for Representative Contact Allergens

| Protein | Hapten | Adduct Sites Identified (Residue/Chain) | Reference |

| HSA | DNCB | Cys34, Cys62, Lys190 | nih.govnih.gov |

| HSA | PGE | Cys34, Cys62, Lys190 | nih.govnih.gov |

| Hb | DNCB | Val1 (α), His45 (α), His72 (α), Cys93 (β), His97 (β), Cys112 (β) | nih.govnih.gov |

| Hb | PGE | Val1 (α), His20 (α), Tyr24 (α), His45 (α), His50 (α), His72 (α), Ser84 (α), His77 (β), Ser89 (β), His97 (β), His116 (β), His143 (β), Lys144 (β) | acs.org |

| Hb | PGE | Val1 (α), His45 (α), His72 (α), Cys93 (β), His97 (β), Cys112 (β) | nih.govnih.gov |

Relevance to Immunotoxicity and Biomarker Development

The formation of protein adducts by xenobiotics is a key event in the initiation of immunotoxicity, particularly in allergic contact dermatitis (ACD) nih.govdiva-portal.orgnih.govresearchgate.netfrontiersin.orgdiva-portal.org. When a chemical modifies a self-protein, it can transform it into a neo-antigen, triggering an immune response. The immune system may then recognize these modified proteins as foreign, leading to sensitization and subsequent allergic reactions upon re-exposure diva-portal.org.

The identification of specific, consistent protein adducts holds significant promise for the development of biomarkers for chemical exposure and related toxicities nih.govnih.govresearchgate.netnih.gov. Stable protein adducts, especially those formed with abundant proteins like HSA and Hb, can serve as reliable indicators of internal dose and biologically effective dose, reflecting exposure history over extended periods (up to 120 days for Hb) nih.gov. Identifying these adducts in biological samples, such as blood, can facilitate biomonitoring programs and the development of diagnostic tools for assessing individual exposure levels and predicting or diagnosing adverse health effects.

While specific biomarkers for this compound are not detailed, the general principle is that if this compound or its metabolites form stable adducts with HSA or Hb at specific sites, these adducts could potentially be developed into biomarkers. The research on other contact allergens demonstrates that the most reactive sites on abundant proteins are prime candidates for such biomarker development nih.govnih.govresearchgate.net. Further investigation into the metabolic pathways of this compound would be necessary to identify potential reactive metabolites capable of forming such adducts.

Applications and Industrial Relevance of 2 Phenoxypropanol in Research

Role as a Solvent and Intermediate in Organic Synthesis

2-Phenoxypropanol serves as a valuable solvent and intermediate in organic synthesis, enabling the creation of complex molecules and enhancing reaction efficiency. Its dual hydrophobic and hydrophilic characteristics, stemming from its ether linkage and hydroxyl group, contribute to its broad solvent capabilities and participation in various chemical transformations. benchchem.comtristarintermediates.org

Development of Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a formulation aid. benchchem.comtristarintermediates.orggoogle.comsilverfernchemical.com Its ability to dissolve and stabilize other substances is crucial for developing topical formulations like creams, ointments, and gels, where it can also enhance the penetration of active ingredients into the skin, thereby improving the efficacy of transdermal drug delivery systems. benchchem.com Furthermore, it acts as a building block for various drugs and is employed in the manufacturing of pharmaceutical agents and specialty chemicals. tristarintermediates.orgsilverfernchemical.commatangiindustries.comontosight.ai

In agrochemical research, this compound plays a role in pesticide formulations by helping to dissolve and stabilize active ingredients, which leads to improved pest control efficacy. google.comatamanchemicals.com Its chemical versatility allows it to undergo reactions such as oxidation to phenoxypropionic acid, reduction to phenoxypropanol derivatives, and substitution reactions to form ethers and esters, making it a key intermediate for synthesizing diverse compounds. benchchem.comtristarintermediates.org For instance, it can be converted into 2-Phenoxypropylamine, a precursor in pharmaceutical synthesis. benchchem.com

Preparation of Surfactants and Emulsifiers

The amphiphilic nature of this compound, possessing both hydrophobic and hydrophilic properties, makes it effective in formulations requiring the combination of water and oil components, indicating its utility in emulsification. atamanchemicals.comatamankimya.com It is used in the manufacturing of ethoxylates, benchchem.comsilverfernchemical.comatamankimya.comatamanchemicals.com a class of compounds frequently employed as surfactants. Its compatibility with surface-active agents further enhances formulation flexibility, making it a useful component in creating stable emulsions and improving product performance. matangiindustries.com

Applications in Materials Science

This compound finds applications in materials science, particularly in the development of polymers and dyes, owing to its solvent properties and ability to modify material characteristics.

Development of Polymers or Dyes

The compound serves as an intermediate in the manufacturing of polymer auxiliaries and as a solvent for polymers. benchchem.comsilverfernchemical.comatamankimya.comatamanchemicals.com Its function as a coalescent is particularly valuable in the development of coatings and adhesives, notably for acrylic-based latexes, where it aids in film formation and improves application properties. benchchem.comsilverfernchemical.comatamankimya.comataman-chemicals.comatamanchemicals.com In the dye industry, this compound acts as a dye solubilizer and a dye carrier, facilitating the uniform application of dyes in various textile and ink formulations. benchchem.comsilverfernchemical.comatamankimya.comataman-chemicals.comatamanchemicals.comontosight.ai It is also utilized as a solvent for inks found in pens and printing pastes. silverfernchemical.comatamankimya.comataman-chemicals.comatamanchemicals.com Additionally, it contributes to the development of pigments and optical brighteners. benchchem.comsilverfernchemical.comatamankimya.comatamanchemicals.com

Forensic Applications (e.g., Ink Age Estimation)

In forensic science, this compound and its related compounds are analyzed for their role in dating documents, primarily through the study of ink evaporation profiles.

Analysis of Solvent Evaporation Profiles

The principle of ink age estimation in forensic document analysis often relies on tracking the evaporation of volatile solvents within the ink over time. While 2-phenoxyethanol (B1175444) (PE) is a commonly studied solvent for this purpose, research also involves the analysis of this compound and its derivatives, such as this compound-TMS and 1-phenoxypropan-2-ol-TMS, in ink samples. ataman-chemicals.comlookchem.com These analyses help establish aging curves by monitoring the decrease in volatile components, allowing for the estimation of ink deposition dates on documents. ataman-chemicals.comatamanchemicals.comlookchem.comrossari.combenchchem.com The evaporation of these solvents typically follows a characteristic two-phase decay pattern, which enables the determination of specific dating time frames and can also assist in identifying contamination from other documents. ataman-chemicals.comlookchem.combenchchem.com

Table 1: Chemical Reactions of this compound in Organic Synthesis benchchem.comtristarintermediates.org| Reaction Type | Common Reagents | Major Products | | :------------ | :-------------- | :------------- | | Oxidation | Potassium permanganate (B83412) | Phenoxypropionic acid | | Reduction | Lithium aluminum hydride | Phenoxypropanol derivatives | | Substitution | Sodium hydride | Various ethers and esters |